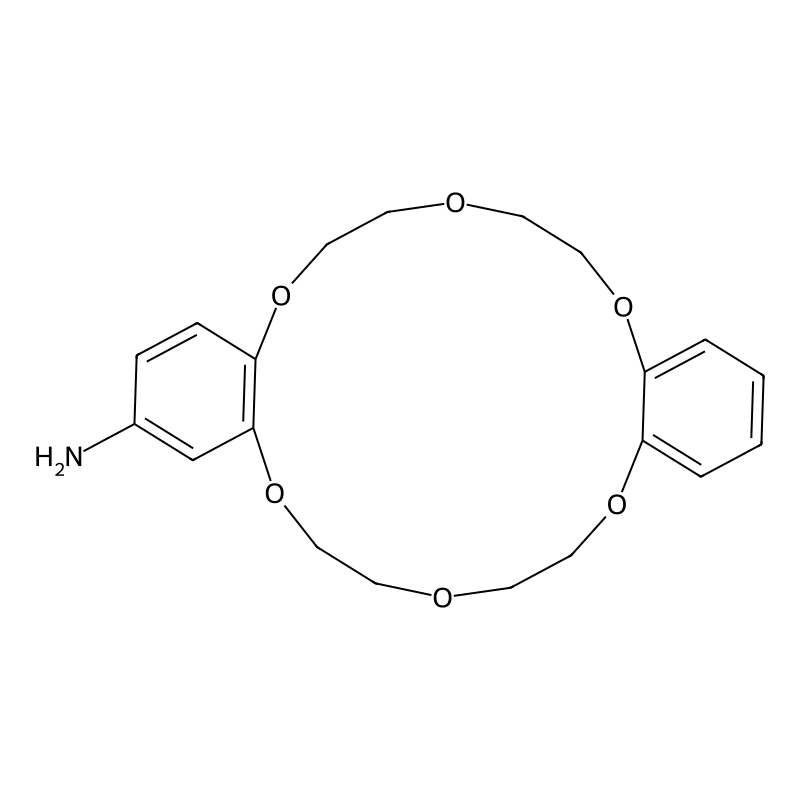

4'-Aminodibenzo-18-crown-6

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Determination of Pb2+

Scientific Field: Analytical Chemistry

Summary of the Application: 4’-Aminodibenzo-18-crown-6 is used as a solid-phase extraction adsorbent for the determination of lead metal ions (Pb2+). This is achieved through a self-assembly approach between 4’-aminobenzo-18-crown-6 (AB18C6) and Fe3O4–CHO via dehydration condensation .

Methods of Application: The compound is functionalized with magnetic nanoparticles to create Fe3O4@AB18C6. This modified compound is characterized by transmission electron microscopy (TEM), dynamic light scattering (DLS), Fourier transform infrared spectrometry (FT-IR), X-ray diffraction (XRD), vibrating sample magnetometry (VSM), and zeta potential analysis .

Results or Outcomes: The modified compound has excellent adsorbability and selectivity for Pb2+, due to the matching size of the cavity of AB18C6 with Pb2+. The magnetic solid-phase extraction (MSPE) method was applied for Pb2+ determination from tap water, rice, milk, and apples. The method showed satisfactory linearity with a linear coefficient (R2) above 0.997, a linear range from 0.01 μg g−1 to 10 μg g−1, good precision with an RSD less than 8.62%, desirable recoveries ranging from 93.8% to 108.6%, and a low limit of detection (LOD) of 12.5 ng g−1 for Pb2+ .

Preparation of Molecular Complexes

Scientific Field: Inorganic Chemistry

Summary of the Application: 4’-Aminobenzo-18-crown-6 can be used as a metal complexing agent to prepare a variety of molecular complexes .

Phase-Transfer Catalysis

Scientific Field: Organic Synthesis

Summary of the Application: Crown ethers like 4’-Aminodibenzo-18-crown-6 are known to be useful in phase-transfer catalysis (PTC) in organic synthesis .

Ion-Selective Sensing

Summary of the Application: Crown ethers like 4’-Aminodibenzo-18-crown-6 are used in ion-selective sensing in analytical chemistry .

Membrane Separation Processes

Scientific Field: Chemical Engineering

Summary of the Application: Crown ethers like 4’-Aminodibenzo-18-crown-6 are used in membrane separation processes .

Fiber-Optic Chemical Sensing

Summary of the Application: Crown ethers like 4’-Aminodibenzo-18-crown-6 are used in fiber-optic chemical sensing .

4'-Aminodibenzo-18-crown-6 is a member of the crown ether family, specifically designed to enhance its ability to complex with cations. This compound features a dibenzo structure with an amino group at the para position, which contributes to its unique properties. The molecular formula for 4'-Aminodibenzo-18-crown-6 is , and it exhibits a molecular weight of approximately 375.42 g/mol. Its structure allows it to act as a ligand, facilitating interactions with various metal ions and enhancing solubility in organic solvents.

- Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives, which can alter the compound's reactivity and binding properties.

- Complexation: Like other crown ethers, it forms stable complexes with cations, particularly potassium and sodium ions, due to the electron-donating nature of the oxygen atoms in its crown structure .

The synthesis of 4'-Aminodibenzo-18-crown-6 can be achieved through several methods:

- Electrophilic Amination: This method involves the reaction of dibenzocrown ether with amination reagents under heat, facilitating the introduction of the amino group .

- Modified Williamson Ether Synthesis: This approach utilizes a templating cation during the formation of the ether structure, enhancing yield and purity .

4'-Aminodibenzo-18-crown-6 has various applications:

- Phase Transfer Catalysis: It enhances the solubility of salts in organic solvents, making it useful in organic synthesis .

- Ion Selectivity: Its ability to selectively bind certain cations makes it valuable in analytical chemistry for ion recognition and extraction processes .

Interaction studies have shown that 4'-Aminodibenzo-18-crown-6 can effectively complex with various metal ions. These studies often employ techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to characterize the binding interactions and stability of the formed complexes. The presence of the amino group enhances its interaction potential compared to other crown ethers lacking this functional group.

Several compounds share structural similarities with 4'-Aminodibenzo-18-crown-6. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 18-Crown-6 | Crown Ether | Binds potassium ions selectively |

| Dibenzo-24-crown-8 | Crown Ether | Larger cavity size for larger cations |

| 4-Aminobenzo-18-crown-6 | Crown Ether | Contains a single amino group |

| Benzo-15-crown-5 | Crown Ether | Smaller cavity; different selectivity |

Uniqueness: The presence of both the dibenzo structure and an amino group distinguishes 4'-Aminodibenzo-18-crown-6 from other crown ethers, enhancing its binding characteristics and potential applications in biological systems.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant